molecular formula C25H36N2O3 B6075974 2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol

2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol

Cat. No. B6075974
M. Wt: 412.6 g/mol
InChI Key: ADXLVOTUAZNDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol is a compound that belongs to the class of piperazine derivatives. It has been studied for its potential use in various scientific research applications due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of 2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol involves its binding to the dopamine D2 receptor and the serotonin 5-HT1A receptor. It acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This dual activity makes it a potential candidate for the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol have been studied in vitro and in vivo. It has been shown to increase dopamine and serotonin release in the brain, which is consistent with its mechanism of action. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol in lab experiments include its unique chemical structure and mechanism of action, which make it a potential candidate for the treatment of psychiatric disorders. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

For the study of 2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol include further optimization of the synthesis method to increase yield and purity of the final product. It also includes further studies to elucidate its mechanism of action and its potential use in the treatment of psychiatric disorders. Additionally, it includes the development of new imaging agents based on its chemical structure for use in brain imaging studies.

Synthesis Methods

The synthesis of 2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol involves several steps. The first step involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with 1-(3-phenylpropyl)piperazine to yield 4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)piperazine. The second step involves the reduction of the nitro group in 4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)piperazine to yield 2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been studied for its potential use in various scientific research applications. It has been shown to have an affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which makes it a potential candidate for the treatment of psychiatric disorders such as schizophrenia and depression. It has also been studied for its potential use as a radioligand for imaging studies in the brain.

properties

IUPAC Name

2-[4-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O3/c1-3-30-25-18-22(11-12-24(25)29-2)19-26-15-16-27(23(20-26)13-17-28)14-7-10-21-8-5-4-6-9-21/h4-6,8-9,11-12,18,23,28H,3,7,10,13-17,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXLVOTUAZNDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(C(C2)CCO)CCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol

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